Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate
Overview
Description
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C20H23ClN2O3 and a molecular weight of 374.86 g/mol . It is known for its role as an intermediate in the synthesis of various pharmacologically active compounds, particularly in the preparation of bepotastine, a histamine H1 receptor antagonist .
Mechanism of Action
Target of Action
The primary target of Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key molecule involved in numerous physiological and pathological processes within the human body.
Biochemical Pathways
The specific biochemical pathways affected by this compound are not fully known. Given its target, it may influence pathways involving nitric oxide production and signaling. More research is needed to fully understand the downstream effects of this interaction .
Biochemical Analysis
Biochemical Properties
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound also binds to proteins like albumin, affecting its distribution in the body. Additionally, it interacts with receptors such as histamine H1, influencing allergic responses .
Cellular Effects
This compound affects various types of cells and cellular processes. In immune cells, it modulates the release of inflammatory mediators, thereby influencing immune responses. In neuronal cells, it impacts neurotransmitter release and uptake, affecting cell signaling pathways. The compound also alters gene expression in liver cells, influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules. It inhibits the activity of certain enzymes, such as acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This inhibition affects neurotransmission and can alter cognitive functions. The compound also activates nuclear receptors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term exposure to the compound in cell cultures has shown alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and neuroprotective properties. At high doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 and UDP-glucuronosyltransferase play crucial roles in its metabolism. The compound’s metabolites can influence metabolic flux and alter levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. It is transported across cell membranes by organic anion-transporting polypeptides (OATPs) and binds to plasma proteins like albumin. This binding affects its localization and accumulation in specific tissues, such as the liver and brain .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it affects protein synthesis and energy metabolism. Targeting signals and post-translational modifications direct the compound to these compartments, enhancing its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate typically involves the reaction of 4-chlorobenzyl chloride with 2-pyridylmethanol to form 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)methanol. This intermediate is then reacted with ethyl 4-piperidinecarboxylate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for molecules that interact with biological targets.
Medicine: It is a key intermediate in the production of bepotastine, which is used to treat allergic conditions.
Industry: It is utilized in the manufacture of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Bepotastine: A direct derivative used as an antihistamine.
Ethyl 4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate: Another piperidinecarboxylate derivative with different pharmacological properties.
Uniqueness
Ethyl 4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds .
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-2-25-20(24)23-13-10-17(11-14-23)26-19(18-5-3-4-12-22-18)15-6-8-16(21)9-7-15/h3-9,12,17,19H,2,10-11,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEIRAKLLHYWTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676792 | |
Record name | Ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207726-35-0 | |
Record name | Ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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